
4-(-N'-hydroxycarbamimidoyl)benzamide
Vue d'ensemble
Description
4-(-N'-hydroxycarbamimidoyl)benzamide is a chemical compound with the molecular formula C7H8N2O2 It is a derivative of benzamide, characterized by the presence of an amino group and a hydroxyimino group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(-N'-hydroxycarbamimidoyl)benzamide typically involves the condensation of 4-aminobenzamide with hydroxylamine under specific reaction conditions. One common method involves the use of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The choice of catalysts and reaction conditions is crucial to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(-N'-hydroxycarbamimidoyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group, resulting in different amine derivatives.
Substitution: The amino and hydroxyimino groups can participate in substitution reactions, leading to the formation of various substituted benzamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions include various oximes, nitroso compounds, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(-N'-hydroxycarbamimidoyl)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(-N'-hydroxycarbamimidoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to various biological effects. For example, it may act as an inhibitor of serine proteases, affecting processes such as inflammation and coagulation . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobenzamide: A precursor in the synthesis of 4-(-N'-hydroxycarbamimidoyl)benzamide, with similar chemical properties but lacking the hydroxyimino group.
4-Methylbenzamide: Another benzamide derivative with a methyl group instead of the amino and hydroxyimino groups.
N-Hydroxy-4-(Methyl{[5-(2-Pyridinyl)-2-Thienyl]Sulfonyl}Amino)Benzamide: A more complex derivative with additional functional groups and potential biological activities.
Uniqueness
This compound is unique due to the presence of both amino and hydroxyimino groups, which confer distinct chemical reactivity and potential biological activities
Propriétés
Formule moléculaire |
C8H9N3O2 |
|---|---|
Poids moléculaire |
179.18 g/mol |
Nom IUPAC |
4-(N'-hydroxycarbamimidoyl)benzamide |
InChI |
InChI=1S/C8H9N3O2/c9-7(11-13)5-1-3-6(4-2-5)8(10)12/h1-4,13H,(H2,9,11)(H2,10,12) |
Clé InChI |
AZTOWTOBHDLODP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=NO)N)C(=O)N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
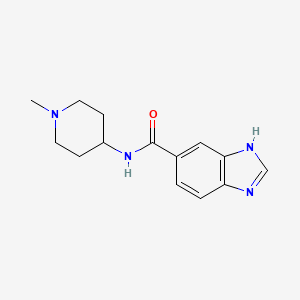


![6-Bromo-7-methoxy-1,4-dihydroindeno[1,2-c]pyrazole](/img/structure/B8327168.png)
![6-Iodo-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B8327169.png)
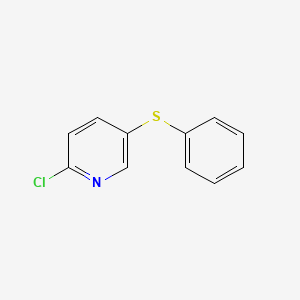

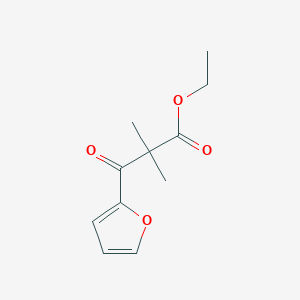
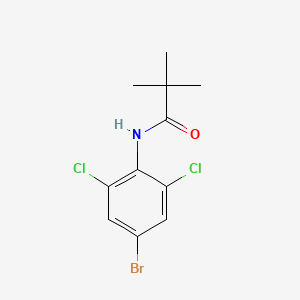
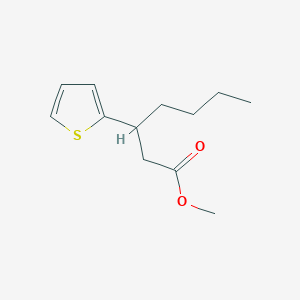

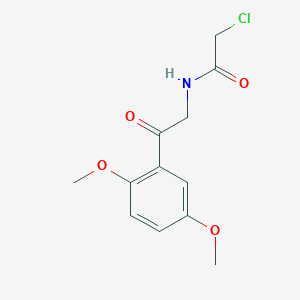
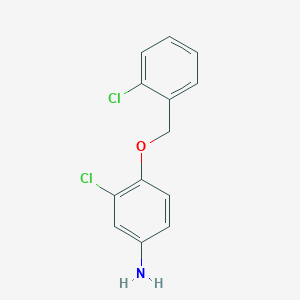
![tert-butyl (2R)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate](/img/structure/B8327235.png)
